TP-808

Description

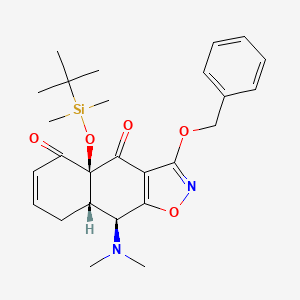

This complex bicyclic isoxazole derivative features a naphtho[2,3-d]isoxazole core fused with a dihydrodione system. Key structural elements include:

- Benzyloxy group: Enhances lipophilicity and may influence substrate-receptor interactions in pharmacological contexts.

- tert-Butyldimethylsilyl (TBS) ether: A robust protecting group for hydroxyls, improving stability during synthesis .

The stereochemistry (4aS,8aS,9S) is critical for its three-dimensional conformation, likely determined via X-ray crystallography using programs like SHELXL . Its synthesis likely involves multi-step protection/deprotection strategies, akin to spirocyclic imidazolones and benzothiazolyl compounds .

Propriétés

IUPAC Name |

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLVVLJLQJWFG-JCWFFFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852821-06-8 | |

| Record name | (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

TP808 est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. La synthèse implique généralement l'utilisation de réactifs à base de silicium et de solvants organiques. Les conditions réactionnelles sont soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle

Dans les milieux industriels, TP808 est produit en grandes quantités en utilisant des voies de synthèse optimisées. Le processus implique l'utilisation d'équipements et de techniques avancés pour garantir un rendement et une pureté élevés. Le processus de production est conçu pour être rentable et évolutif .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

TP808 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets sur les processus cellulaires.

Médecine : Utilisé dans le développement de nouveaux antibiotiques et agents antimicrobiens.

Industrie : Employé dans la production d'antibiotiques de la famille des tétracyclines pour un usage pharmaceutique

Mécanisme d'action

TP808 exerce ses effets en se liant à la sous-unité ribosomique 30S des bactéries. Cette liaison empêche l'ARNt aminoacylé de pénétrer dans le site A, ce qui inhibe ainsi l'extension de la chaîne protéique. Ce mécanisme arrête efficacement la synthèse protéique bactérienne, ce qui conduit à l'activité antimicrobienne de TP808.

Applications De Recherche Scientifique

TP808 has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: Used in the development of new antibiotics and antimicrobial agents.

Industry: Employed in the production of tetracycline antibiotics for pharmaceutical use

Mécanisme D'action

TP808 exerts its effects by binding to the 30S ribosome subunit of bacteria. This binding prevents aminoacyl-transfer RNA from entering the A site, thereby inhibiting the extension of the protein chain. This mechanism effectively halts bacterial protein synthesis, leading to the antimicrobial activity of TP808 .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Stability and Reactivity

- The TBS group in the target compound likely confers greater hydrolytic stability compared to trimethylsilyl (TMS) analogs, requiring harsher deprotection conditions (e.g., fluoride ions) .

- The benzyloxy group may undergo catalytic hydrogenation, contrasting with bromophenyl groups in 7f, which resist reduction under mild conditions .

Activité Biologique

The compound (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound is characterized by a naphtho[2,3-d]isoxazole core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Structural Characteristics

- Molecular Formula : C26H34N2O5Si

- Molecular Weight : 482.64 g/mol

- CAS Number : 852821-06-8

- Functional Groups :

- Benzyloxy group (enhances solubility)

- Dimethylamino group (potential pharmacological activity)

- Tert-butyldimethylsilyl ether (improves stability)

Biological Activity

Research indicates that compounds with similar naphtho[2,3-d]isoxazole frameworks have demonstrated various biological activities. The specific biological activities associated with this compound include:

- Anticancer Properties : The naphtho[2,3-d]isoxazole structure has been linked to the inhibition of cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Activity : The presence of the dimethylamino group may enhance the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial action.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of this compound is primarily influenced by its structural features:

- Interaction with Biological Targets : The stereochemistry and functional groups allow for specific interactions with proteins and enzymes, influencing their activity.

- Cellular Uptake and Distribution : The benzyloxy and silyl groups enhance the compound's lipophilicity, facilitating better cellular uptake.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | Naphtho[2,3-d]isoxazole | Anticancer | Lacks dimethylamino group |

| Compound B | Dimethylamino naphthalene | Antimicrobial | No benzyloxy substitution |

| Compound C | Benzyloxy heterocycle | Anti-inflammatory | Different core structure |

Case Studies and Research Findings

- In Vitro Studies : Research has shown that derivatives of naphtho[2,3-d]isoxazole can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cells through apoptosis induction.

- In Vivo Studies : Animal models have indicated that compounds with similar structures can reduce tumor size and metastasis in xenograft models, suggesting potential therapeutic applications in oncology.

- Mechanistic Insights : Detailed studies utilizing techniques such as molecular docking have revealed how this compound binds to specific receptors or enzymes involved in cancer progression or microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.